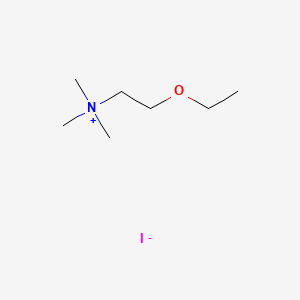
O-Ethylcholine iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Ethylcholine iodide, also known as this compound, is a useful research compound. Its molecular formula is C7H18INO and its molecular weight is 259.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
O-Ethylcholine iodide exhibits biological activity primarily due to its resemblance to acetylcholine. This similarity allows it to interact with acetylcholine receptors, potentially modulating synaptic transmission and influencing neurotransmitter release. Research indicates that compounds with similar structures can significantly affect cholinergic signaling pathways, making this compound a valuable tool for studying cholinergic functions in both normal and pathological states.
Research Applications
-
Neurotoxicity Studies :
- This compound has been utilized in studies examining the toxic effects of related compounds on cholinergic cells. For instance, ethylcholine mustard aziridinium ion (a reactive analog) was shown to specifically target cholinergic cells in the chicken retina, leading to significant biochemical changes such as decreased acetylcholinesterase activity . This suggests that this compound may serve as a model compound for investigating cholinergic neurotoxicity.
-
Cholinergic Function Analysis :
- The compound's ability to mimic acetylcholine allows researchers to explore cholinergic signaling dynamics. Studies have demonstrated that this compound can serve as a potent agonist at muscarinic receptors, thus providing insights into receptor pharmacodynamics and potential therapeutic applications for conditions like Alzheimer's disease .
-
Pharmacological Investigations :
- This compound is being explored for its potential role in drug development aimed at enhancing cholinergic activity in neurodegenerative diseases. Its structural modifications compared to acetylcholine may yield compounds with improved efficacy or reduced side effects when used as acetylcholinesterase inhibitors .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparative analysis with other quaternary ammonium compounds is presented below:
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| Acetylcholine | Similar backbone | Direct neurotransmitter role in cholinergic signaling |
| Benzalkonium chloride | Quaternary ammonium | Antimicrobial properties; used as a disinfectant |
| Choline chloride | Similar backbone | Nutritional supplement; essential for human health |
| This compound | Ethyl substitution on nitrogen | Potential modulator of synaptic transmission |
Case Studies and Findings
- Toxicity in Retinal Cells :
- Cholinergic Deficits in Alzheimer's Disease :
-
Binding Affinity Studies :
- Investigations into the binding affinity of this compound at various acetylcholine receptor subtypes have revealed its potential utility as a pharmacological agent capable of modulating receptor activity, thus influencing neurotransmitter dynamics within synapses.
特性
CAS番号 |
16332-51-7 |
|---|---|
分子式 |
C7H18INO |
分子量 |
259.13 g/mol |
IUPAC名 |
2-ethoxyethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C7H18NO.HI/c1-5-9-7-6-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
SHCLHGQKJMOYER-UHFFFAOYSA-M |
SMILES |
CCOCC[N+](C)(C)C.[I-] |
正規SMILES |
CCOCC[N+](C)(C)C.[I-] |
関連するCAS |
4358-14-9 (Parent) |
同義語 |
(2-ethoxyethyl)trimethylammonium chloride ethylcholine ether O-ethylcholine O-ethylcholine bromide O-ethylcholine chloride O-ethylcholine iodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















